tert-butyl N-[1-[(4-amino-2-pyridyl)methyl]-2,2,2-trifluoro-ethyl]carbamate
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Overview
Description
tert-Butyl N-[1-[(4-amino-2-pyridyl)methyl]-2,2,2-trifluoro-ethyl]carbamate is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a tert-butyl group, a pyridyl group, and a trifluoroethyl group. These structural features contribute to its reactivity and functionality in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-[(4-amino-2-pyridyl)methyl]-2,2,2-trifluoro-ethyl]carbamate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl carbamate with 4-amino-2-pyridylmethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .
Another approach involves the use of trifluoroethylamine as a starting material. This compound is reacted with tert-butyl chloroformate and 4-amino-2-pyridinecarboxaldehyde under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-[(4-amino-2-pyridyl)methyl]-2,2,2-trifluoro-ethyl]carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound .
Scientific Research Applications
tert-Butyl N-[1-[(4-amino-2-pyridyl)methyl]-2,2,2-trifluoro-ethyl]carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-[1-[(4-amino-2-pyridyl)methyl]-2,2,2-trifluoro-ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . The trifluoroethyl group enhances its binding affinity and specificity towards certain targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with similar protective properties.
N-(tert-Butoxycarbonyl)ethanolamine: Another carbamate compound used in organic synthesis.
N-Boc-ethylenediamine: A related compound with applications in peptide synthesis and as a protecting group.
Uniqueness
tert-Butyl N-[1-[(4-amino-2-pyridyl)methyl]-2,2,2-trifluoro-ethyl]carbamate stands out due to its trifluoroethyl group, which imparts unique chemical properties such as increased lipophilicity and enhanced binding affinity to biological targets. This makes it particularly useful in medicinal chemistry and drug design .
Properties
Molecular Formula |
C13H18F3N3O2 |
---|---|
Molecular Weight |
305.30 g/mol |
IUPAC Name |
tert-butyl N-[3-(4-aminopyridin-2-yl)-1,1,1-trifluoropropan-2-yl]carbamate |
InChI |
InChI=1S/C13H18F3N3O2/c1-12(2,3)21-11(20)19-10(13(14,15)16)7-9-6-8(17)4-5-18-9/h4-6,10H,7H2,1-3H3,(H2,17,18)(H,19,20) |
InChI Key |
HIYDQVSKXUBQAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=CC(=C1)N)C(F)(F)F |
Origin of Product |
United States |
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